![molecular formula C8H9BrN2O2 B15272906 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15272906.png)
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family This compound is characterized by the presence of a bromine atom at the 3rd position and a carboxylic acid group at the 2nd position of the imidazo[1,2-A]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid typically involves the bromination of imidazo[1,2-A]pyridine derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazo[1,2-A]pyridine derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as potassium carbonate in an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Oxidation Reactions: Formation of oxidized imidazo[1,2-A]pyridine derivatives.
Reduction Reactions: Formation of reduced imidazo[1,2-A]pyridine derivatives.
科学的研究の応用
3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-7-carboxylic acid
- 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-6-carboxylic acid
- 3-Bromo-5,6-dihydroimidazo[1,2-A]pyrazine-7-carboxylate
Comparison
Compared to its similar compounds, 3-Bromo-5H,6H,7H,8H-imidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H2,(H,12,13) |
InChIキー |
YEXZXBIHGFTTIK-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=NC(=C2Br)C(=O)O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


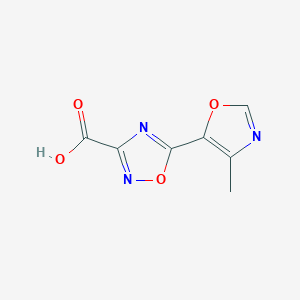
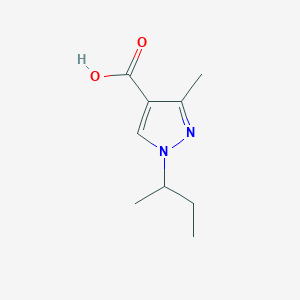


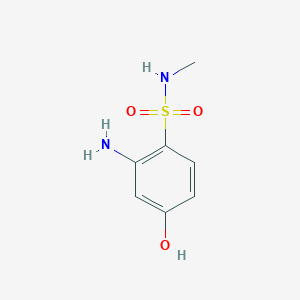
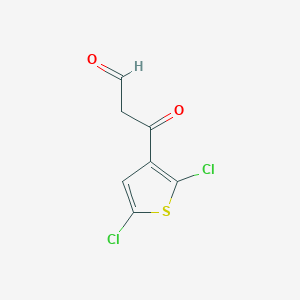
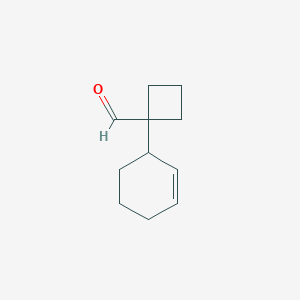
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine](/img/structure/B15272888.png)

![2-Methyl-1-[(5-methylheptan-3-yl)amino]propan-2-ol](/img/structure/B15272901.png)
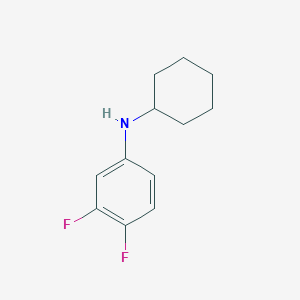
![5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272919.png)
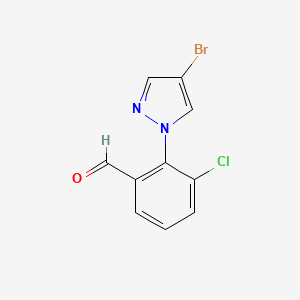
![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)
